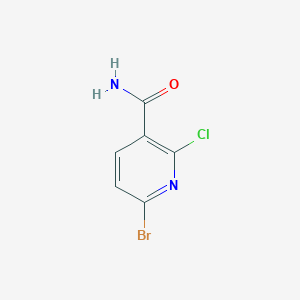

6-Bromo-2-chloronicotinamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-chloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYMFKMGFOXHDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Overview and Significance in Contemporary Chemical Research

Position within Halogenated Nicotinamide (B372718) Derivatives in Organic Chemistry Research

Halogenated nicotinamides, including 6-Bromo-2-chloronicotinamide, represent a significant class of compounds in organic chemistry. Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+), which are crucial for cellular metabolism. Current time information in Bangalore, IN.nih.gov The introduction of halogen atoms onto the nicotinamide scaffold creates derivatives with altered physicochemical properties, which are valuable for several research applications.

These halogenated derivatives serve as versatile building blocks in the synthesis of more complex molecules. The presence of halogens can influence the compound's reactivity, allowing for a variety of chemical transformations such as substitution and coupling reactions. This makes them key intermediates in the production of pharmaceuticals and other fine chemicals.

Role of Pyridine (B92270) Core in Chemical Scaffold Design

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry and drug design. nih.govresearchgate.netrsc.org Its presence in a molecule can significantly impact its pharmacological profile. nih.gov The nitrogen atom in the pyridine ring can participate in hydrogen bonding with biological targets, which can enhance the pharmacokinetic properties of a drug. nih.gov

Incorporating a pyridine motif can lead to improved biochemical potency, metabolic stability, and permeability. nih.govnih.gov For instance, replacing a phenyl group with a pyridine ring has been shown to dramatically increase the potency of certain enzyme inhibitors. nih.gov The pyridine core is found in a vast number of existing drug molecules and natural products, highlighting its importance in the development of new therapeutic agents. rsc.orgbeilstein-journals.org

Importance of Halogen Substituents (Bromine and Chlorine) in Nicotinamide Frameworks

The introduction of bromine and chlorine into the nicotinamide framework has a profound effect on the molecule's properties. Halogen atoms are known to influence a compound's lipophilicity, which can affect its ability to cross cell membranes. nih.gov Furthermore, halogen atoms, particularly chlorine, bromine, and iodine, can participate in a type of non-covalent interaction known as halogen bonding. acs.org

Halogen bonding, where the halogen acts as a Lewis acid, can contribute to the binding affinity and specificity of a ligand for its protein target. acs.org The strength of this interaction is tunable and depends on the identity of the halogen, with heavier halogens like bromine and iodine generally forming stronger halogen bonds. researchgate.net In drug design, the strategic placement of chlorine and bromine atoms can therefore be used to optimize the interaction of a molecule with its biological target. rsc.org

Overview of Research Trends in Dihalogencated Pyridine Systems

Dihalogenated pyridine systems are of significant interest in various fields of chemical research. In medicinal chemistry, they are key intermediates for the synthesis of new bioactive molecules. The two halogen atoms offer multiple sites for further functionalization through reactions like cross-coupling, allowing for the creation of diverse molecular libraries. nih.gov

Recent research has focused on the site-selective modification of dihalogenated pyridines, enabling the precise synthesis of complex substituted pyridine derivatives. nih.gov Furthermore, dihalogenated pyridines are being explored in materials science and for applications in medical imaging. For example, a dihalogenated pyridinyl silicon rhodamine has been synthesized for potential use in multimodal PET/OI medical imaging. beilstein-journals.org The study of the electronic and structural properties of these systems continues to be an active area of research, with investigations into their interactions with other molecules and their potential for forming novel complexes. acs.orgaip.org

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Table 1: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 75291-83-7 | C6H4BrClN2O | 235.47 |

| 6-Chloronicotinamide | 6271-78-9 | C6H5ClN2O | 156.57 |

| 2-Chloronicotinamide | 10366-35-5 | C6H5ClN2O | 156.57 |

| 5-Bromo-2-chloronicotinamide | 75291-85-9 | C6H4BrClN2O | 235.46 |

| 6-Bromo-2-chloronicotinaldehyde | 1125410-08-3 | C6H3BrClNO | 220.45 |

| 6-Bromo-2-chloronicotinic acid | 1060815-67-9 | C6H3BrClNO2 | 236.45 |

Chemical Reactivity and Functional Group Transformations of 6 Bromo 2 Chloronicotinamide

Nucleophilic Substitution Reactions Involving Halogen Atoms at Pyridine (B92270) Ring Positions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halopyridines. The electron-withdrawing nature of the ring nitrogen atom depletes electron density at the α (2- and 6-) and γ (4-) positions, making them susceptible to attack by nucleophiles. The reaction typically proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. mdpi.com

The chlorine atom at the 2-position of 6-bromo-2-chloronicotinamide is highly activated towards nucleophilic displacement. The proximity to the ring nitrogen atom provides significant stabilization for the anionic intermediate formed during an SNAr reaction. youtube.com When a nucleophile attacks the C2 carbon, a resonance structure can be drawn where the negative charge is favorably placed on the electronegative nitrogen atom. youtube.com This stabilization lowers the activation energy for the reaction, facilitating the substitution of the chloride.

Common nucleophiles used for this transformation include amines, alkoxides, and thiolates, leading to the formation of new C-N, C-O, and C-S bonds, respectively. For instance, the reaction with various primary or secondary amines can yield 2-amino-6-bromonicotinamide (B8053176) derivatives. chemguide.co.ukchemguide.co.uk

Similarly, the bromine atom at the 6-position is also activated towards nucleophilic substitution due to its ortho-relationship with the ring nitrogen. The mechanism follows the same SNAr pathway as substitution at the 2-position, with the nitrogen atom stabilizing the intermediate Meisenheimer complex. Therefore, this compound can react with nucleophiles at this position to afford 6-substituted-2-chloronicotinamide products.

When this compound is treated with a limited amount of a nucleophile, the question of regioselectivity arises. The outcome depends on two competing factors: the activation of the position by the pyridine nitrogen and the intrinsic leaving group ability of the halogen.

Positional Activation : Both the 2- and 6-positions are α to the ring nitrogen and are thus electronically activated to a similar degree for nucleophilic attack. youtube.com

Leaving Group Ability : The C-Br bond is generally weaker than the C-Cl bond, making bromide a better leaving group than chloride. In many SNAr reactions, the cleavage of the carbon-halogen bond is part of the rate-determining step, and thus the C-Br bond reacts faster.

In palladium-catalyzed cross-coupling reactions, the reactivity order is typically I > Br > OTf >> Cl. organic-chemistry.org A similar trend is often observed in nucleophilic aromatic substitution. Studies on analogous systems, such as 6-bromo- and 6-chloropurine (B14466) nucleosides, have demonstrated that the bromo derivative is significantly more reactive in palladium-catalyzed amination reactions, requiring lower catalyst loading for efficient conversion compared to the chloro analog. nih.govnih.gov This suggests that for this compound, nucleophilic substitution would preferentially occur at the 6-position (C-Br bond) under kinetically controlled conditions.

However, the presence of the adjacent nicotinamide (B372718) group at the 3-position can influence selectivity, particularly in metal-catalyzed processes, by acting as a directing group, as discussed in the following section.

Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent substrate for these transformations, with the differential reactivity of the C-Br and C-Cl bonds allowing for selective and sequential functionalization.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organohalide. organic-chemistry.org For this compound, two distinct outcomes are possible. Based on the typical reactivity of aryl halides (C-Br > C-Cl), the Suzuki-Miyaura reaction is expected to occur selectively at the 6-position. However, studies on the closely related 2,6-dichloronicotinamide (B1632291) have shown that the amide group at the 3-position can act as a directing group, chelating the palladium catalyst and directing the oxidative addition to the adjacent C2-Cl bond. nih.govacs.org This chelation-controlled reactivity can override the intrinsic reactivity of the halogen leaving groups, leading to selective coupling at the 2-position. nih.govacs.org

Table 1: Regioselectivity in Suzuki-Miyaura Coupling of Dihalonicotinamides

Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes. researchgate.net The higher reactivity of the C-Br bond suggests that this compound would undergo Heck coupling preferentially at the 6-position to yield 6-alkenyl-2-chloronicotinamide derivatives.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. youtube.comwikipedia.org Similar to the Heck reaction, the Sonogashira coupling of this compound is anticipated to proceed selectively at the C6-Br bond, affording 6-alkynyl-2-chloronicotinamide products. organic-chemistry.org

The halogen substituents on this compound are key functional handles for the synthesis of more complex molecules through the formation of various chemical bonds.

C-C Bond Formation: As detailed above, Suzuki-Miyaura, Heck, and Sonogashira reactions are highly effective methods for creating new carbon-carbon bonds at either the 2- or 6-position, depending on the reaction conditions and catalyst chosen. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively.

C-N Bond Formation: Carbon-nitrogen bonds can be formed through two primary routes:

Nucleophilic Aromatic Substitution (SNAr): Reaction with nitrogen nucleophiles such as ammonia (B1221849), primary amines, or secondary amines can displace either the bromide or chloride, with a preference for the more reactive C-Br bond at the 6-position. chemguide.co.uk

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is often more general and higher-yielding than SNAr for less activated substrates or more complex amines. Again, the greater reactivity of the C-Br bond would likely lead to selective amination at the 6-position. nih.govnih.gov

C-O and C-S Bond Formation: Carbon-oxygen and carbon-sulfur bonds are typically formed via SNAr reactions using alkoxide or thiolate nucleophiles. The reaction of this compound with sodium methoxide, for example, would be expected to yield 6-methoxy-2-chloronicotinamide as the major product due to the preferential displacement of the bromide. Similarly, reaction with a thiol, such as sodium thiophenolate, would lead to the formation of a 6-thioether derivative.

Table 2: Summary of Functional Group Transformations

Oxidation and Reduction Reactions of the Nicotinamide Moiety

The nicotinamide moiety, a substituted pyridine ring, is the central site for the redox activity of this compound. This reactivity is analogous to that of the vital biological cofactor nicotinamide adenine (B156593) dinucleotide (NAD+), which undergoes reversible reduction to form NADH. wikipedia.orgidc-online.com The electron-deficient nature of the pyridine ring, enhanced by the presence of electron-withdrawing halogen substituents and the amide group, makes it susceptible to reduction by hydride donors.

Reduction of the Pyridine Ring

The primary reduction reaction of the nicotinamide ring involves the addition of a hydride ion (H⁻) and a proton across one of the double bonds, disrupting the aromaticity and forming a dihydronicotinamide derivative. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride. idc-online.comnih.gov The reaction converts the planar, aromatic pyridinium (B92312) system into a non-planar dihydropyridine (B1217469) ring. For this compound, this reaction would yield 6-bromo-2-chloro-1,4-dihydronicotinamide as the major product.

The generalized reaction is as follows:

This compound + [Reducing Agent] → 6-Bromo-2-chloro-1,4-dihydronicotinamide

The reduced product, a dihydronicotinamide, loses the aromatic stability of the parent compound. wikipedia.org This transformation can be monitored spectroscopically, as reduced nicotinamides typically exhibit a characteristic UV absorbance peak around 340-360 nm, which is absent in the oxidized aromatic form.

Table 1: Key Features of Nicotinamide Moiety Reduction

| Feature | Oxidized Form (Nicotinamide) | Reduced Form (Dihydronicotinamide) |

|---|---|---|

| Ring System | Aromatic Pyridine | Non-aromatic Dihydropyridine |

| Geometry | Planar | Non-planar |

| Stability | High (Aromatic) | Lower (Non-aromatic) |

| Typical Reagent | N/A | Sodium Borohydride (NaBH₄) |

| Key Spectroscopic Trait | No significant absorbance >300 nm | UV absorbance maximum ~340-360 nm |

Oxidation of the Dihydronicotinamide Moiety

The corresponding oxidation reaction involves the removal of a hydride ion from the dihydronicotinamide ring, which restores the aromaticity of the pyridine system. This process is thermodynamically favorable due to the gain in aromatic stabilization energy. wikipedia.org Dihydronicotinamides can be oxidized by a variety of mild oxidizing agents, including quinones and flavins. nih.govnih.govacs.org The oxidation of the reduced form, 6-bromo-2-chloro-1,4-dihydronicotinamide, would regenerate the parent aromatic compound, this compound.

This reversible redox behavior is fundamental to the chemistry of nicotinamides and is a key area of study for understanding their role in both biological systems and synthetic applications.

Derivatization Strategies for the Amide Functional Group

The amide functional group (-CONH₂) of this compound is a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives. Key strategies include hydrolysis, conversion to a thioamide, and transformation into other nitrogen-containing functional groups like hydrazides.

Hydrolysis to Carboxylic Acid

One of the most fundamental transformations of a primary amide is its hydrolysis to the corresponding carboxylic acid. This reaction is typically achieved by heating the amide in the presence of a strong acid (e.g., H₂SO₄, HCl) or a strong base (e.g., NaOH, KOH). libretexts.orgyoutube.com Under these conditions, the carbon-nitrogen bond of the amide is cleaved, yielding 6-bromo-2-chloronicotinic acid and ammonia (or the ammonium (B1175870) salt, depending on the pH). This carboxylic acid derivative serves as a crucial intermediate for the synthesis of esters and other acyl derivatives.

Conversion to Thioamide

The oxygen atom of the amide can be replaced with a sulfur atom in a thionation reaction to form the corresponding thioamide, 6-bromo-2-chloronicotinothioamide. The most common and effective reagent for this transformation is Lawesson's reagent. organic-chemistry.orgnih.gov The reaction is typically carried out by heating the amide with Lawesson's reagent in an anhydrous solvent like toluene (B28343) or xylene. beilstein-journals.org Thioamides are valuable intermediates in the synthesis of sulfur-containing heterocyclic compounds. mdpi.com

Formation of Nicotinohydrazide

The amide group can be converted into a nicotinohydrazide by reaction with hydrazine (B178648) (N₂H₄). This transformation is analogous to aminolysis and provides a platform for further derivatization. For instance, studies on the related compound 5-bromonicotinohydrazide show its utility in synthesizing nicotinohydrazones by condensation with various aldehydes. semanticscholar.org This strategy can be applied to this compound to produce 6-bromo-2-chloronicotinohydrazide, which can then be reacted with aldehydes or ketones to form a diverse library of hydrazone derivatives.

Table 2: Summary of Amide Derivatization Strategies

| Reaction Type | Reagents and Conditions | Product Functional Group | Resulting Compound Name |

|---|---|---|---|

| Hydrolysis | H₂O, H⁺ or OH⁻, Heat | Carboxylic Acid | 6-Bromo-2-chloronicotinic acid |

| Thionation | Lawesson's Reagent, Toluene, Heat | Thioamide | 6-Bromo-2-chloronicotinothioamide |

| Hydrazinolysis | Hydrazine (N₂H₄), Heat | Hydrazide | 6-Bromo-2-chloronicotinohydrazide |

These derivatization strategies highlight the chemical versatility of the amide group in this compound, enabling its use as a scaffold for creating new molecules with potentially unique chemical and biological properties.

Computational Chemistry and Theoretical Investigations of Halogenated Nicotinamide Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic behavior and reactivity of molecules. These methods provide insights into the molecular structure and properties at the atomic level.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse in quantum chemistry and materials science for calculating the optimized geometry and electronic properties of molecules. For a molecule like 6-Bromo-2-chloronicotinamide, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation.

These calculations would yield precise information on bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal any distortions in the pyridine (B92270) ring caused by the steric and electronic effects of the bromine and chlorine substituents. The electronic structure analysis would detail the charge distribution across the molecule, highlighting the electronegative character of the nitrogen, oxygen, bromine, and chlorine atoms.

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C2-Cl Bond Length (Å) | 1.74 |

| C6-Br Bond Length (Å) | 1.90 |

| C3-C7 Bond Angle (°) | 118.5 |

| O1-C7-N2-H1 Dihedral Angle (°) | 175.0 |

Note: The values in this table are illustrative examples based on similar halogenated aromatic compounds and are not derived from actual experimental or published computational data for this compound.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of electronegative halogen atoms is expected to influence the energies of these orbitals. The HOMO is likely to be distributed over the pyridine ring and the bromine atom, while the LUMO may be localized around the electron-withdrawing amide group and the chlorinated carbon.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.95 |

| Energy Gap (ΔE) | 4.90 |

Note: The values in this table are illustrative examples based on similar halogenated aromatic compounds and are not derived from actual experimental or published computational data for this compound.

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The ESP map is plotted on the molecule's electron density surface.

For this compound, the ESP map would likely show negative potential (typically colored red) around the electronegative nitrogen atom of the pyridine ring, the oxygen atom of the amide group, and to a lesser extent, the chlorine and bromine atoms. These regions are susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms of the amide group, indicating sites for nucleophilic attack.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic picture of their behavior in a biological or chemical system compared to static quantum chemical calculations.

Conformational Analysis and Dynamics in Solution

While the amide group in this compound has a degree of rotational freedom, MD simulations can explore its conformational landscape in a solvent, typically water, to mimic physiological conditions. These simulations would reveal the most populated conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with a biological target, as the active conformation may not be the lowest energy state in a vacuum. The simulations would track the fluctuations in bond lengths, angles, and dihedrals over time, providing a dynamic picture of the molecule's flexibility.

Interaction with Solvents and Other Molecular Species

MD simulations are particularly powerful for studying the interactions between a solute and solvent molecules. For this compound, simulations in a water box would detail the formation and dynamics of hydrogen bonds between the amide group and surrounding water molecules. The radial distribution functions derived from these simulations can quantify the probability of finding a water molecule at a certain distance from a specific atom in the solute. This information is vital for understanding the molecule's solubility and how it is stabilized by the solvent environment. Furthermore, MD simulations can be used to model the interaction of this compound with other molecules, such as biological macromolecules, to predict binding modes and affinities.

Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool in the prediction of spectroscopic parameters for complex molecules, offering insights that complement and guide experimental work. For halogenated nicotinamide (B372718) systems such as this compound, theoretical calculations can provide detailed information on their nuclear magnetic resonance (NMR) spectra and vibrational (infrared and Raman) frequencies. These predictions are invaluable for structural elucidation and for understanding the electronic environment of the molecule.

The prediction of NMR chemical shifts through computational methods has become a standard practice in chemical research. Density Functional Theory (DFT) is a widely used method for this purpose, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method to ensure the gauge-invariance of the results. The accuracy of these predictions is highly dependent on the choice of the functional and the basis set.

For a molecule like this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated. These calculations typically involve an initial geometry optimization of the molecule at a chosen level of theory, followed by the NMR calculation itself. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS).

The predicted chemical shifts can help in the assignment of experimental spectra, particularly for complex molecules where spectral overlap can make assignments ambiguous. Furthermore, computational NMR can be used to study the effects of different substituents and conformations on the chemical shifts.

Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a representative DFT method.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are representative values and the exact shifts would depend on the specific computational method and solvent model used.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | 8.15 | - |

| H5 | 7.90 | - |

| C2 | - | 151.0 |

| C3 | - | 122.5 |

| C4 | - | 140.2 |

| C5 | - | 115.8 |

| C6 | - | 145.3 |

| C=O | - | 164.7 |

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational chemistry can be used to calculate these vibrational frequencies and their corresponding intensities, which is instrumental in the assignment of experimental spectra.

The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates to obtain the harmonic vibrational frequencies. DFT methods are commonly employed for these calculations. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve their agreement with experimental data.

For this compound, vibrational frequency calculations can predict the positions of key IR and Raman bands, such as the C=O stretch of the amide group, the C-N stretching modes, and the various vibrations of the pyridine ring, as well as the C-Br and C-Cl stretching frequencies.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound (Note: These are representative values and would typically be scaled to match experimental data.)

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3450 | N-H asymmetric stretch |

| 3350 | N-H symmetric stretch |

| 1680 | C=O stretch |

| 1580 | Pyridine ring stretch |

| 1450 | Pyridine ring stretch |

| 1250 | C-N stretch |

| 1100 | C-H in-plane bend |

| 850 | C-H out-of-plane bend |

| 700 | C-Cl stretch |

| 600 | C-Br stretch |

Reaction Mechanism Studies using Computational Methods

For halogenated nicotinamides, reactions such as nucleophilic aromatic substitution are of significant interest. Computational methods can be used to locate the transition state structures for these reactions. The transition state is a first-order saddle point on the potential energy surface, and its geometry and energy are crucial for determining the reaction rate.

Techniques such as synchronous transit-guided quasi-newton (STQN) methods are often used to find a transition state structure connecting reactants and products. Once located, frequency calculations are performed to confirm that the structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

The study of transition states in halogenation and substitution reactions of this compound can reveal, for example, the preferred site of nucleophilic attack and the influence of the bromo and chloro substituents on the activation energy of the reaction.

A reaction energy profile provides a one-dimensional representation of the energy of a system as it progresses from reactants to products. Computational methods can be used to construct these profiles by calculating the energies of the reactants, any intermediates, the transition states, and the products.

For a chemical transformation involving this compound, such as the hydrolysis of the amide group or a substitution reaction on the pyridine ring, the energy profile would illustrate the energy barriers that must be overcome for the reaction to proceed. This information is vital for understanding the feasibility and kinetics of the reaction.

The profile would show the relative energies of all stationary points along the reaction pathway. The difference in energy between the reactants and the highest energy transition state is the activation energy, which is a key determinant of the reaction rate. By comparing the energy profiles of different possible reaction pathways, it is possible to predict the most likely mechanism. For instance, in a nucleophilic substitution reaction, computational studies could determine whether the reaction proceeds via a concerted mechanism or a stepwise mechanism involving a Meisenheimer complex, and which of the halogen substituents is more readily displaced.

Strategic Utility of 6 Bromo 2 Chloronicotinamide As a Molecular Scaffold and Building Block

Design Principles for Scaffold-Based Compound Libraries

The design of scaffold-based compound libraries is a rational approach to drug discovery that aims to efficiently sample biologically relevant chemical space. The central concept involves selecting a core molecular framework, or scaffold, which can be systematically decorated with a variety of substituents to generate a library of related compounds. Several key principles guide the design of these libraries to maximize their effectiveness in identifying new drug candidates.

One fundamental principle is the concept of privileged scaffolds . These are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The underlying hypothesis is that these scaffolds possess inherent structural and electronic features that are conducive to molecular recognition by a range of proteins. By using a privileged scaffold as the foundation for a compound library, the probability of discovering compounds with desirable biological activity is significantly increased.

Diversity-oriented synthesis (DOS) is another critical design principle. The goal of DOS is to generate a collection of compounds with a high degree of structural diversity, covering a broad region of chemical space. This is achieved by employing synthetic pathways that allow for the introduction of various substituents and the creation of different stereochemical arrangements and molecular shapes. A well-designed DOS library can be a valuable tool for screening against a wide array of biological targets and for identifying novel mechanisms of action.

The physicochemical properties of the compounds within a library are also a major consideration. Properties such as molecular weight, lipophilicity (logP), hydrogen bond donors and acceptors, and polar surface area are crucial for determining a compound's drug-likeness and its potential for oral bioavailability. Library design often incorporates filters to ensure that the synthesized molecules fall within an acceptable range for these parameters, thereby increasing the likelihood of identifying viable drug candidates.

Table 1: Key Design Principles for Scaffold-Based Compound Libraries

| Principle | Description |

| Privileged Scaffolds | Molecular frameworks with a demonstrated ability to bind to multiple biological targets, increasing the probability of finding active compounds. |

| Diversity-Oriented Synthesis (DOS) | A strategy to create structurally diverse libraries that explore a wide range of chemical space, enhancing the potential for novel discoveries. |

| Physicochemical Properties | Control of properties like molecular weight, logP, and hydrogen bonding capacity to ensure drug-likeness and favorable pharmacokinetic profiles. |

| Synthetic Tractability | The use of efficient and reliable synthetic routes that are suitable for parallel synthesis and the generation of large compound libraries. |

6-Bromo-2-chloronicotinamide as a Privileged Scaffold for Heterocycle Synthesis

The this compound core serves as a privileged scaffold for the synthesis of a wide variety of heterocyclic compounds, largely due to the differential reactivity of its two halogen substituents and the presence of the nicotinamide (B372718) moiety. This scaffold provides a rigid framework upon which complex molecular architectures can be constructed with a high degree of control.

The pyridine (B92270) ring itself is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs and bioactive natural products. Its ability to participate in hydrogen bonding and π-stacking interactions, coupled with its metabolic stability, makes it an attractive core for drug design. The presence of both a bromine and a chlorine atom on the this compound scaffold offers orthogonal handles for sequential and site-selective functionalization, a key feature for building molecular complexity.

The carboxamide group at the 3-position further enhances the scaffold's utility. It can act as a hydrogen bond donor and acceptor, contributing to target binding. Moreover, the amide nitrogen and carbonyl oxygen can serve as coordination sites for metal catalysts, potentially influencing the regioselectivity of subsequent chemical transformations. This directing-group ability can be exploited to achieve specific substitution patterns that might otherwise be difficult to obtain.

The inherent reactivity of the dihalogenated pyridine system allows for its elaboration into a diverse range of fused and substituted heterocyclic systems. For instance, the scaffold can undergo intramolecular cyclization reactions following initial functionalization at one of the halogen positions, leading to the formation of bicyclic and tricyclic structures. This is particularly valuable in the quest for novel three-dimensional molecular shapes that can access challenging biological targets.

Applications in the Synthesis of Diverse Chemical Libraries

The utility of this compound as a building block is prominently demonstrated in its application for the synthesis of diverse chemical libraries. The ability to perform sequential and regioselective reactions at the C2 and C6 positions is a powerful tool for generating large numbers of distinct compounds from a common starting material.

A common strategy for library synthesis involves a two-step diversification approach. In the first step, one of the halogen atoms is selectively replaced through a cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig amination reaction. This initial reaction can be performed with a diverse set of building blocks, such as boronic acids or amines, to introduce a wide range of substituents at either the C2 or C6 position.

Following this initial diversification, the remaining halogen atom can be subjected to a second, different cross-coupling reaction or a nucleophilic aromatic substitution. By using a different set of building blocks in this second step, a combinatorial library of compounds can be rapidly assembled. This approach allows for the systematic exploration of the structure-activity relationships (SAR) around the nicotinamide core.

For example, a library can be generated by first performing a Suzuki coupling at the more reactive C6-bromo position with a variety of aryl and heteroaryl boronic acids. The resulting 6-aryl-2-chloronicotinamides can then be subjected to a Buchwald-Hartwig amination at the C2-chloro position with a panel of primary and secondary amines. This combinatorial approach can yield a large and diverse library of 2-amino-6-aryl-nicotinamides, each with unique substitution patterns.

The nicotinamide functional group itself can also be a point of diversification. The primary amide can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form secondary amides. This adds another layer of diversity to the chemical library.

Table 2: Exemplary Reaction Sequence for Library Synthesis

| Step | Reaction Type | Position | Diversifying Reagents | Resulting Intermediate/Product |

| 1 | Suzuki-Miyaura Coupling | C6-Br | Array of boronic acids (R¹-B(OH)₂) | 6-Aryl/heteroaryl-2-chloronicotinamides |

| 2 | Buchwald-Hartwig Amination | C2-Cl | Array of amines (R²R³NH) | 2-Amino-6-aryl/heteroaryl-nicotinamides |

| 3 | Amide Coupling (optional) | C3-CONH₂ | Array of amines (R⁴NH₂) after hydrolysis | N-Substituted-2-amino-6-aryl-nicotinamides |

Derivatization Points and Diversity Generation from the this compound Core

The this compound scaffold offers multiple points for derivatization, allowing for extensive generation of molecular diversity. The primary sites for modification are the C2-chloro, C6-bromo, and the C3-carboxamide positions.

C6-Bromo Position: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C6 position. Common reactions at this site include:

Suzuki-Miyaura Coupling: Introduction of a wide variety of aryl, heteroaryl, and alkyl groups using boronic acids or esters.

Buchwald-Hartwig Amination: Formation of C-N bonds with a diverse range of primary and secondary amines, including anilines and aliphatic amines.

Sonogashira Coupling: Introduction of alkyne functionalities.

Stille Coupling: Coupling with organostannanes.

Heck Reaction: Vinylation of the C6 position.

C2-Chloro Position: While less reactive than the C6-bromo position in many cross-coupling reactions, the C2-chloro group can be readily functionalized, often after the C6 position has been modified. The proximity of the C2 position to the pyridine nitrogen activates it towards nucleophilic aromatic substitution (SNA_r_). Reactions at this position include:

Nucleophilic Aromatic Substitution (SNA_r_): Displacement of the chloride with various nucleophiles such as alkoxides, thiolates, and amines. This reaction is often facilitated by the electron-withdrawing nature of the pyridine ring.

Suzuki-Miyaura and Buchwald-Hartwig Couplings: While requiring more forcing conditions compared to the C6-bromo position, these cross-coupling reactions can be effectively employed to introduce further diversity.

C3-Carboxamide Position: The primary amide at the C3 position provides another handle for diversification.

Hydrolysis and Amide Coupling: The amide can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines to generate a diverse set of secondary amides.

Dehydration: The primary amide can be dehydrated to form a nitrile group, which can then be further elaborated.

Hofmann Rearrangement: This reaction can be used to convert the amide to an amine, providing access to 3-aminopyridine (B143674) derivatives.

The sequential and controlled application of these derivatization strategies allows for the creation of a vast number of unique molecules from the single this compound core, each with distinct three-dimensional shapes and electronic properties.

Comparison with Other Halogenated Pyridine Building Blocks

The utility of this compound as a building block can be better understood by comparing it with other dihalogenated pyridine isomers. The relative positions of the halogens and the presence of the nicotinamide moiety significantly influence the reactivity and synthetic applications of the scaffold.

2,6-Dichloropyridine and 2,6-Dibromopyridine: These symmetrical dihalopyridines are common building blocks. However, the identical nature of the two halogen atoms makes regioselective monosubstitution challenging, often leading to mixtures of mono- and di-substituted products. While statistical control can sometimes be achieved, it is less precise than the inherent differential reactivity of the C-Br and C-Cl bonds in this compound.

2-Bromo-6-chloropyridine (B1266251): This isomer is perhaps the most direct comparator. The reactivity patterns are similar, with the C-Br bond being more susceptible to oxidative addition in palladium-catalyzed reactions. However, the absence of the carboxamide group at the 3-position in 2-bromo-6-chloropyridine means it lacks the potential for this group to act as a directing group or a point of further diversification. The electronic properties of the pyridine ring are also altered without the electron-withdrawing amide group.

3,5-Dihalopyridines: In these isomers, the halogens are meta to the nitrogen atom. This positioning generally makes them less reactive in nucleophilic aromatic substitution reactions compared to halogens at the 2- or 6-positions. While they are useful scaffolds, the electronic activation for substitution is different.

The key advantage of this compound lies in the combination of three key features:

Orthogonal Reactivity: The distinct reactivity of the bromine and chlorine atoms allows for predictable and selective sequential functionalization.

Activating and Directing Group: The nicotinamide moiety at the 3-position influences the electronic properties of the ring and can act as a directing group in certain reactions, offering an additional layer of synthetic control.

Multiple Diversification Points: The scaffold provides three distinct points for chemical modification (C2, C6, and C3), enabling the generation of highly diverse and complex molecular libraries.

Table 3: Comparison of Halogenated Pyridine Building Blocks

| Compound | Key Features | Advantages | Limitations |

| This compound | Differential halogen reactivity; C3-amide group | High regioselectivity in sequential reactions; multiple diversification points | More complex starting material |

| 2,6-Dichloropyridine | Symmetrical; two reactive sites | Commercially available; useful for symmetrical derivatization | Poor regioselectivity for mono-substitution |

| 2,6-Dibromopyridine | Symmetrical; two highly reactive sites | High reactivity in cross-coupling | Poor regioselectivity for mono-substitution |

| 2-Bromo-6-chloropyridine | Differential halogen reactivity | Good regioselectivity in sequential reactions | Fewer diversification points than the nicotinamide derivative |

| 3,5-Dichloropyridine | Halogens meta to nitrogen | Useful for accessing specific substitution patterns | Lower reactivity in SNA_r reactions |

Emerging Research Avenues and Potential Applications of 6 Bromo 2 Chloronicotinamide Derivatives

Research in Complex Organic Molecule Synthesis

The strategic placement of two distinct halogen atoms on the pyridine (B92270) ring of 6-bromo-2-chloronicotinamide makes it a powerful building block in the synthesis of complex organic molecules. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and site-selective cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This enables the controlled introduction of various substituents, leading to the construction of highly functionalized pyridine derivatives that are often key intermediates in the synthesis of larger, more complex molecular architectures.

For instance, the palladium-catalyzed Suzuki coupling reaction can be selectively performed at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. This stepwise approach is crucial for the convergent synthesis of intricate molecules where precise control over the introduction of functional groups is paramount. The amide functional group also offers a handle for further chemical modifications, adding to the compound's versatility as a synthetic intermediate.

Exploration in Pharmaceutical Research as Synthetic Intermediates for Advanced Therapeutics

In the realm of pharmaceutical research, halogenated heterocycles are critical components of many bioactive molecules. Derivatives of this compound are being explored as key synthetic intermediates for the development of advanced therapeutics, particularly in the area of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer.

A notable application of a closely related derivative, 5-bromo-6-chloronicotinic acid, is in the synthesis of proteolysis-targeting chimeras (PROTACs), which are novel therapeutic agents designed to degrade specific proteins. nih.gov In the synthesis of the PROTAC GMB-805, 5-bromo-6-chloronicotinic acid is first converted to its acyl chloride and then coupled with an aniline (B41778) derivative. nih.gov This is followed by a series of reactions to link the pyridine core to a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, ultimately yielding a molecule capable of targeting and degrading specific kinases. nih.gov This example underscores the potential of this compound as a scaffold for the development of targeted therapies.

The ability to selectively functionalize the pyridine ring allows for the fine-tuning of the molecule's properties, such as its binding affinity and selectivity for a particular kinase. The amide group can also participate in hydrogen bonding interactions within the active site of the target protein, further enhancing the therapeutic potential of the resulting compounds.

Applications in Agrochemical Research for Novel Compound Development

The development of novel and effective agrochemicals is crucial for ensuring global food security. Nicotinamide (B372718) derivatives have shown significant promise as fungicides, and this compound serves as a valuable starting material in this area. Research has demonstrated that by modifying the nicotinamide scaffold, it is possible to develop potent fungicides with high efficacy against various plant pathogens.

One study focused on the design and synthesis of a series of N-(thiophen-2-yl) nicotinamide derivatives with the aim of discovering new compounds to control cucumber downy mildew (CDM). nih.gov In this research, various substituted nicotinic acids were converted to their corresponding acyl chlorides and then reacted with substituted thiophen-2-amines to produce a library of nicotinamide derivatives. nih.gov The in vivo bioassay results of these compounds against CDM revealed that several derivatives exhibited significant fungicidal activity. nih.gov

Below is a table summarizing the fungicidal activity of selected N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew (CDM):

| Compound ID | R1 | R2 | R3 | Rn | EC50 (mg/L) |

| 4a | OC2H5 | CH3 | CN | 5-Br | 4.69 |

| 4b | OC2H5 | CH3 | CN | 5-Cl, 6-Br | 25.61 |

| 4c | OC2H5 | CH3 | CN | 5-Br, 6-Br | 19.89 |

| 4d | OC2H5 | CH3 | CN | 5-F, 6-Br | 32.44 |

| 4f | OC2H5 | CH3 | CN | 5-Cl, 6-Cl | 1.96 |

| 4g | OCH3 | CH3 | CN | 5-Br, 6-Cl | 34.29 |

| Diflumetorim | - | - | - | - | 21.44 |

| Flumorph | - | - | - | - | 7.55 |

The data clearly indicates that the substitution pattern on the pyridine ring has a profound impact on the fungicidal activity. Notably, compound 4f , which possesses two chloro substituents at the 5 and 6 positions, displayed the highest activity with an EC50 value of 1.96 mg/L, surpassing the commercial fungicides Diflumetorim and Flumorph. nih.gov This highlights the potential for developing highly effective agrochemicals through the strategic modification of the this compound scaffold.

Integration into Materials Science Research as Building Blocks for Functional Materials

The unique electronic and coordination properties of the pyridine ring make it an attractive component for the design of functional materials. While direct applications of this compound in this area are still emerging, the broader class of pyridine-containing polymers offers insights into its potential.

Pyridine-containing polymers are known for their diverse applications, including their use as polyelectrolytes, in the self-assembly of block copolymers, and as supports for catalysts. nih.govrsc.org The synthesis of such polymers can be achieved through various polymerization techniques, including ring-opening metathesis polymerization (ROMP). nih.govrsc.orgchemrxiv.org The nitrogen atom in the pyridine ring can, however, interfere with transition-metal catalysts used in these polymerizations. nih.govrsc.orgchemrxiv.org

This compound, with its reactive halogen atoms, could potentially be functionalized to introduce a polymerizable group, such as a vinyl or norbornene moiety. The resulting monomer could then be polymerized to create novel functional polymers. The presence of the halogen atoms and the amide group on the pyridine ring would impart specific properties to the resulting polymer, such as altered solubility, thermal stability, and coordination ability.

Pyridine derivatives are also utilized as building blocks for more complex functional material scaffolds, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have applications in gas storage, catalysis, and sensing. The ability to pre-functionalize the pyridine ring of this compound before its incorporation into a larger framework would allow for the precise tuning of the material's properties. For example, the amide group could serve as a hydrogen-bonding site, influencing the framework's structure and guest-binding properties. The halogen atoms could also be used for post-synthetic modification of the framework, further expanding its functionality.

Advanced Mechanistic Studies of Halogenated Pyridine Reactivity

The reactivity of halogenated pyridines is a subject of ongoing research, with a particular focus on understanding the mechanisms of nucleophilic aromatic substitution (SNAr) reactions. The presence of two different halogen atoms in this compound provides an excellent platform for studying the factors that govern the selectivity of these reactions.

Theoretical and experimental studies on dihalogenated pyridines help to elucidate the role of the pyridine nitrogen atom in activating the ring towards nucleophilic attack. The electron-withdrawing nature of the nitrogen atom, combined with that of the halogen substituents, makes the carbon atoms at the 2, 4, and 6 positions electrophilic and thus susceptible to attack by nucleophiles.

Computational studies, such as those employing density functional theory (DFT), can be used to model the reaction pathways for the substitution of either the bromine or chlorine atom. nih.gov These studies can provide insights into the transition state geometries and activation energies, helping to rationalize the observed regioselectivity. Factors such as the nature of the nucleophile, the solvent, and the presence of a catalyst can all influence the outcome of the reaction. A deeper understanding of the reactivity of this compound will enable chemists to better predict and control the outcomes of their reactions, leading to more efficient and selective syntheses of valuable molecules.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high-purity 6-Bromo-2-chloronicotinamide?

- Methodological Answer : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with halogenated precursors. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products. Purification via column chromatography or recrystallization, followed by validation using HPLC (>97% purity) and NMR spectroscopy for structural confirmation .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR to confirm substitution patterns and electronic environments.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.

- FT-IR to identify functional groups (e.g., amide C=O stretch) .

Q. What stability considerations are critical for handling this compound in laboratory settings?

- Methodological Answer : Store at 0–6°C under inert atmosphere to prevent hydrolysis of the bromo-chloro substituents. Monitor stability via periodic TLC or HPLC under varying pH and temperature conditions. Avoid prolonged exposure to light, as UV irradiation may degrade the nicotinamide core .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Design kinetic studies using polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states. Compare reaction outcomes at 25°C vs. 60°C, analyzing product ratios via GC-MS. Computational modeling (DFT) can predict solvent-dependent activation energies and electron density maps for reactive sites .

Q. What strategies resolve contradictions in reported catalytic efficiencies of Pd-ligand systems for this compound functionalization?

- Methodological Answer : Perform controlled experiments with standardized catalyst loadings (e.g., Pd(PPh3)4 vs. Pd(dba)2). Use in-situ 31P NMR to monitor ligand coordination dynamics. Cross-validate results with alternative substrates (e.g., bromo-chloro benzoic acids) to isolate compound-specific effects .

Q. How can computational models predict the metabolic pathways of this compound in biological systems?

- Methodological Answer : Apply molecular docking simulations to assess binding affinity with cytochrome P450 enzymes. Validate predictions using in vitro microsomal assays (e.g., rat liver microsomes) and LC-MS/MS to identify metabolites. Compare computational and experimental half-life data to refine QSAR models .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported reaction yields for this compound derivatives?

- Methodological Answer : Conduct replicate experiments under identical conditions (catalyst, solvent, temperature). Use statistical tools (e.g., ANOVA) to assess variability. Cross-reference purity data (HPLC) and spectroscopic validation to rule out impurities as yield influencers .

Q. What analytical workflows are recommended for detecting trace impurities in this compound batches?

- Methodological Answer : Implement HPLC-DAD/ELSD coupled with LC-HRMS for impurity profiling. Compare retention times and fragmentation patterns against known byproducts (e.g., dehalogenated analogs). Quantify impurities using calibration curves and report limits of detection (LOD) .

Experimental Design Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?

- Methodological Answer :

- Feasibility : Prioritize reactions with commercially available precursors (e.g., bromo-chloro nicotinic acid derivatives).

- Novelty : Explore understudied applications (e.g., photoaffinity labeling in proteomics).

- Ethical : Adhere to protocols for halogenated waste disposal.

- Relevance : Align with trends in medicinal chemistry (e.g., kinase inhibitor design) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.